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molecular formula C9H10OS B8734579 5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one CAS No. 61942-70-9

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one

Cat. No. B8734579
M. Wt: 166.24 g/mol
InChI Key: VJXXPASWWIYOEK-UHFFFAOYSA-N
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Patent
US08765746B2

Procedure details

A mixture of 5-(2-thienyl)pentanoic acid (8.9 g, 48.0 mmol), phosphorus pentoxide (24.7 g, 86.9 mmol) and celite (16.0 g) in toluene (338 mL, 3170 mmol) was heated to reflux for 2 hr. The resulting black mixture was allowed to cool to rt and filtered. The solid cake was washed thoroughly with ethyl acetate then the filtrate was washed with saturated NaHCO3, dried over MgSO4, concentrated and dried under high vacuum to afford 6.0 g product as a brown oil (74.0% yield). LCMS: (FA) ES+ , 167. 1H NMR (400 MHz, CDCl3) δ: 7.40-7.42 (d, J=5.3, 2H), 6.98-7.00 (d, J=5.3, 2H), 3.0-3.12 (m, 2H), 2.72-2.76 (m, 2H), 1.85-2.0 (m, 4H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
338 mL
Type
reactant
Reaction Step One
Yield
74%

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.C1(C)C=CC=CC=1>>[S:1]1[CH:5]=[CH:4][C:3]2[C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][C:2]1=2

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
S1C(=CC=C1)CCCCC(=O)O
Name
Quantity
24.7 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
338 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hr
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid cake was washed thoroughly with ethyl acetate
WASH
Type
WASH
Details
the filtrate was washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(CCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 75.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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